molecular formula C17H18FN5O3 B2706884 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 946379-06-2

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2706884
CAS No.: 946379-06-2
M. Wt: 359.361
InChI Key: VUSGWOIUYQKWBG-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyridazinone core through cyclization reactions involving hydrazine derivatives and diketones. The introduction of the 4-fluorophenyl group can be achieved via electrophilic aromatic substitution reactions. The final step involves the acylation of the pyrazolo[3,4-d]pyridazinone core with 2-methoxyethyl acetamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
  • 2-(1-(4-bromophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the aromatic ring.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-11-14-9-20-23(13-5-3-12(18)4-6-13)16(14)17(25)22(21-11)10-15(24)19-7-8-26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSGWOIUYQKWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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